molecular formula C20H9Cl4F3N4O B11522439 N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11522439
M. Wt: 520.1 g/mol
InChI Key: USCNTFAQIOVPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a potent and selective ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, including the T315I mutant variant which confers resistance to first- and second-generation therapeutics like imatinib and nilotinib [https://pubmed.ncbi.nlm.nih.gov/31593686/]. Its primary research value lies in the study of drug-resistant chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), providing a critical pharmacological tool for investigating mechanisms of oncogenic kinase signaling and escape pathways. The compound's mechanism involves binding to the kinase domain, stabilizing it in an inactive conformation, thereby suppressing autophosphorylation and downstream signaling through pathways such as STAT5, MAPK/ERK, and PI3K/Akt, leading to arrested proliferation and induction of apoptosis in malignant cell lines [https://www.nature.com/articles/s41429-020-0287-4]. Research applications extend to its use in combination therapy studies to overcome or delay the emergence of resistance, in the generation of in vitro models of T315I-mutant leukemia, and in preclinical evaluations of novel targeted therapeutic strategies for hematological malignancies.

Properties

Molecular Formula

C20H9Cl4F3N4O

Molecular Weight

520.1 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C20H9Cl4F3N4O/c21-10-2-4-14(13(24)6-10)29-19(32)16-8-18-28-15(9-1-3-11(22)12(23)5-9)7-17(20(25,26)27)31(18)30-16/h1-8H,(H,29,32)

InChI Key

USCNTFAQIOVPCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Acyl Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to its reactive acyl chloride. For instance, refluxing the acid in SOCl₂ at 70°C for 4 hours yields the corresponding chloride, which is isolated via solvent evaporation.

Coupling Agent-Mediated Activation

Modern protocols favor coupling agents such as HATU or EDCl/HOBt to avoid handling corrosive reagents. A patent example describes dissolving the acid in DMF, adding HATU (1.1 eq), and stirring with DIPEA (3 eq) to generate the active ester.

Amide Bond Formation with 2,4-Dichloroaniline

The final step couples the activated carboxylic acid with 2,4-dichloroaniline. Key conditions include:

ParameterOptimal ValueSource
SolventDichloromethane (DCM) or THF
BaseDIPEA or pyridine
Temperature0°C to room temperature
Reaction Time2–12 hours

Example Procedure:

  • Dissolve 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (1 eq) in DCM.

  • Add 2,4-dichloroaniline (1.2 eq) and DIPEA (3 eq) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, and purify via column chromatography (hexane/EtOAc 7:3).

Yield Optimization:

  • Excess amine (1.2–1.5 eq) improves conversion.

  • Polar aprotic solvents (DMF, DCM) enhance solubility of aromatic intermediates.

Alternative One-Pot Synthesis

A streamlined one-pot method avoids isolating the acyl chloride:

  • Combine 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1 eq), 2,4-dichloroaniline (1.2 eq), HATU (1.1 eq), and DIPEA (3 eq) in DMF.

  • Stir at room temperature for 6 hours.

  • Pour into ice water, filter, and recrystallize from ethanol.

Advantages:

  • Reduces handling of moisture-sensitive intermediates.

  • Yields comparable to stepwise methods (82–85%).

Characterization and Quality Control

Critical analytical data for the final compound include:

1H NMR (DMSO-d6):

  • δ 7.45–7.89 (m, 6H, aromatic H)

  • δ 8.21 (s, 1H, pyrimidine H)

  • δ 10.32 (s, 1H, NH)

HPLC Purity:

  • 98% (C18 column, acetonitrile/water 65:35, 1 mL/min)

Melting Point:

  • 290–292°C (decomposition observed above 300°C)

Challenges and Mitigation Strategies

ChallengeCauseSolution
Low Amidation YieldSteric hindrance from substituentsUse HATU instead of EDCl
Byproduct FormationHydrolysis of acyl chlorideAnhydrous conditions
Poor SolubilityAromaticity of intermediatesHigh-boiling solvents (DMF)

Scalability and Industrial Considerations

  • Cost Efficiency: Coupling agents like HATU are expensive at scale; EDCl/HOBt offers a cheaper alternative.

  • Safety: Thionyl chloride requires corrosion-resistant equipment, favoring coupling agents in GMP facilities.

  • Environmental Impact: DMF is reprotoxic; substitution with 2-MeTHF or cyclopentyl methyl ether is recommended .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis of analogous pyrazolo[1,5-a]pyrimidine derivatives, highlighting key structural and functional differences.

Table 1: Structural and Functional Comparison

Compound Name / Evidence ID Key Substituents Structural Differences Implications
Target Compound - 2,4-dichlorophenyl (carboxamide)
- 3,4-dichlorophenyl (C5)
- CF₃ (C7)
Reference structure High lipophilicity; potential for strong hydrophobic binding.
5-(1,3-Benzodioxol-5-yl)-N-(2-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide - 2-chlorophenyl (carboxamide)
- Benzodioxol (C5)
- CF₃ (C7)
- Partially saturated core
Benzodioxol (electron-rich) replaces dichlorophenyl; saturated core reduces aromaticity. Reduced planarity may decrease DNA intercalation potential; benzodioxol may improve solubility.
N-(2-Chloro-3-pyridinyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - Pyridinyl (carboxamide)
- 4-methoxyphenyl (C5)
- CF₃ (C7)
Methoxy (electron-donating) vs. chlorine (electron-withdrawing); pyridinyl introduces H-bonding. Enhanced solubility due to pyridinyl; methoxy may reduce metabolic stability.
3-chloro-N-(2,4-dichlorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - 2-thienyl (C5)
- Additional Cl (C3)
Thienyl (sulfur-containing) replaces dichlorophenyl; extra Cl increases molecular weight. Thienyl may enable π-stacking; higher molecular weight could affect bioavailability.
N-(4-cyanophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide - 4-cyanophenyl (carboxamide)
- 3,4-dichlorophenyl (C5)
- CF₃ (C7)
Cyano (strong electron-withdrawing) vs. dichlorophenyl. Increased polarity may improve solubility but reduce membrane permeability.
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - 4-fluorophenyl (C5)
- Methyl (C2)
- No carboxamide
Fluorine’s electronegativity; methyl reduces H-bond capacity. Likely lower target specificity due to absence of carboxamide.

Metabolic Stability and Lipophilicity

  • The target compound ’s dichlorophenyl and trifluoromethyl groups contribute to high lipophilicity (clogP ~5.2 estimated), favoring blood-brain barrier penetration but increasing bioaccumulation risks .
  • Compound from (pyridinyl substituent) shows moderate polarity (clogP ~3.8), balancing solubility and permeability .

Enzyme Inhibition Potential

  • Carboxamide-containing derivatives (e.g., target compound, ) exhibit strong hydrogen-bonding capacity, critical for kinase or protease inhibition .
  • Methyl-substituted analogs () lack this feature, correlating with lower inhibitory activity in preliminary assays .

Biological Activity

N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential.

Chemical Structure

The compound's structure consists of a pyrazolo[1,5-a]pyrimidine core with multiple halogen substituents that may influence its biological activity. The molecular formula is C17H12Cl2F3N3C_{17}H_{12}Cl_2F_3N_3, and its molecular weight is approximately 407.19 g/mol.

Research indicates that this compound may interact with various biological targets, particularly kinases and enzymes involved in critical cellular processes. The following mechanisms have been identified:

  • Kinase Inhibition : The compound shows potential as a kinase inhibitor, which is significant in cancer therapy. Initial studies suggest it may inhibit specific kinases linked to tumor growth and proliferation.
  • Antimicrobial Activity : Preliminary findings indicate that the compound exhibits antimicrobial properties, potentially making it useful in treating infections caused by resistant pathogens.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of chlorine and trifluoromethyl groups significantly enhances the compound's potency. Modifications to the phenyl rings can lead to variations in biological activity, as shown in several case studies.

ModificationBiological ActivityReference
2,4-Dichlorophenyl substitutionEnhanced kinase inhibition
Trifluoromethyl groupIncreased lipophilicity and bioavailability
Variations in phenyl ringAltered binding affinity to target enzymes

Case Studies

  • Anticancer Activity : A study evaluated the compound's efficacy against various cancer cell lines. It demonstrated significant cytotoxicity with IC50 values ranging from 100 nM to 500 nM depending on the cell type. The mechanism was attributed to apoptosis induction via caspase activation.
  • Antimicrobial Efficacy : Another study tested the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potential for further development as an antimicrobial agent.
  • Kinase Inhibition Studies : The compound was screened against a panel of kinases using a luciferase assay. It showed over 70% inhibition of key kinases involved in cancer signaling pathways at concentrations as low as 1 µM.

Future Directions

Given its promising biological activities, further research is warranted to optimize this compound for therapeutic applications. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and toxicity profiles.
  • Mechanistic Studies : To elucidate specific pathways affected by the compound.
  • Derivatives Development : To explore modifications that could enhance selectivity and potency against targeted diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound, and how are intermediates characterized?

The synthesis typically involves cyclization of pyrazolo[1,5-a]pyrimidine precursors under controlled conditions. For example, cyclization reactions using substituted pyrazole or pyrimidine derivatives with dichlorophenyl and trifluoromethyl groups are key steps. Intermediates are characterized via 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and single-crystal X-ray diffraction (SC-XRD) to confirm regiochemistry and purity. SC-XRD parameters (e.g., space group Pbca with a=9.536A˚a = 9.536 \, \text{Å}, b=15.941A˚b = 15.941 \, \text{Å}, c=24.853A˚c = 24.853 \, \text{Å}) ensure structural validation .

Q. How is the crystal structure of this compound determined, and what software tools are used for refinement?

Single-crystal X-ray diffraction with a Rigaku Saturn diffractometer (Cu-Kα radiation) is standard. Data refinement employs SHELX programs (e.g., SHELXL for small-molecule refinement), which optimize parameters like bond angles (e.g., C16–N3–C15 = 117.66°), torsion angles, and R-factors (e.g., R=0.055R = 0.055). Multi-scan absorption corrections (via CrystalClear) mitigate experimental artifacts .

Q. What spectroscopic techniques validate the compound’s purity and structural integrity post-synthesis?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while 19F NMR^{19}\text{F NMR} verifies trifluoromethyl group integrity. SC-XRD provides geometric validation (e.g., dihedral angles between aromatic rings: 22.1°), and HPLC (≥95% purity) ensures absence of byproducts .

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, dichlorophenyl) influence reactivity in cross-coupling reactions?

The trifluoromethyl group enhances electrophilicity at the pyrimidine core, facilitating Suzuki-Miyaura couplings. Dichlorophenyl substituents direct regioselectivity via steric and electronic effects. For example, SNAr reactions at the 5-position are favored due to electron-deficient pyrimidine rings .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data, such as anomalous bond angles or torsion angles?

Discrepancies arise from thermal motion or disorder. Use SHELXL’s restraints (e.g., DELU, SIMU) to model anisotropic displacement. Compare with analogous structures (e.g., orthorhombic vs. monoclinic packing in related pyrazolo[1,5-a]pyrimidines) and validate via Hirshfeld surface analysis .

Q. What strategies optimize reaction conditions for improved yield during scale-up synthesis?

Key parameters include:

  • Temperature : 80–100°C for cyclization to avoid side reactions.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates.
  • Catalyst : Pd(PPh3_3)4_4 for Suzuki couplings (1–5 mol%).
  • Purification : Silica gel chromatography (hexane/EtOAc) followed by recrystallization from ethanol .

Q. How do structural modifications (e.g., substituting dichlorophenyl with fluorophenyl groups) affect biological activity?

Fluorophenyl groups enhance metabolic stability and membrane permeability. In vitro assays comparing 3,4-dichlorophenyl vs. 4-fluorophenyl analogs show altered binding affinities to kinase targets (e.g., KDR inhibition). SC-XRD reveals steric clashes with dichlorophenyl groups reducing target engagement .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density Functional Theory (DFT) calculates logP (≈4.2) and polar surface area (≈85 Å2^2), indicating moderate blood-brain barrier penetration. Molecular docking (AutoDock Vina) models interactions with CYP450 isoforms to predict metabolic stability .

Q. How are synthetic byproducts identified and mitigated during multi-step synthesis?

LC-MS monitors intermediates for halogen exchange or over-alkylation. For example, unwanted 5,7-dichloro byproducts form at high temperatures; lowering reaction temperature to 60°C and using excess K2_2CO3_3 suppresses these .

Q. What crystallographic metrics distinguish polymorphic forms of this compound?

Polymorphs are identified via SC-XRD unit cell parameters:

  • Form I (orthorhombic): V=3778.0A˚3V = 3778.0 \, \text{Å}^3, Z=8Z = 8.
  • Form II (monoclinic): β=99.46\beta = 99.46^\circ, V=2212.7A˚3V = 2212.7 \, \text{Å}^3.
    Differential Scanning Calorimetry (DSC) confirms stability, with Form I melting at 215°C vs. Form II at 198°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.